

# 4-(1-methyl-1H-pyrazol-5-yl)pyridine chemical properties and reactivity

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## Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)pyridine

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **4-(1-methyl-1H-pyrazol-5-yl)pyridine**

## Introduction

**4-(1-methyl-1H-pyrazol-5-yl)pyridine** is a heterocyclic compound featuring a pyridine ring linked at its C4 position to the C5 position of a 1-methylpyrazole ring. This molecular architecture, which combines an electron-deficient pyridine moiety with an electron-rich pyrazole moiety, imparts a unique and versatile reactivity profile. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, where it serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications, including as kinase inhibitors.[1][2][3] This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and applications, tailored for scientists and professionals in the field.

## Physicochemical and Spectroscopic Properties

The fundamental properties of **4-(1-methyl-1H-pyrazol-5-yl)pyridine** are summarized below. These characteristics are foundational for its handling, characterization, and application in synthetic chemistry.

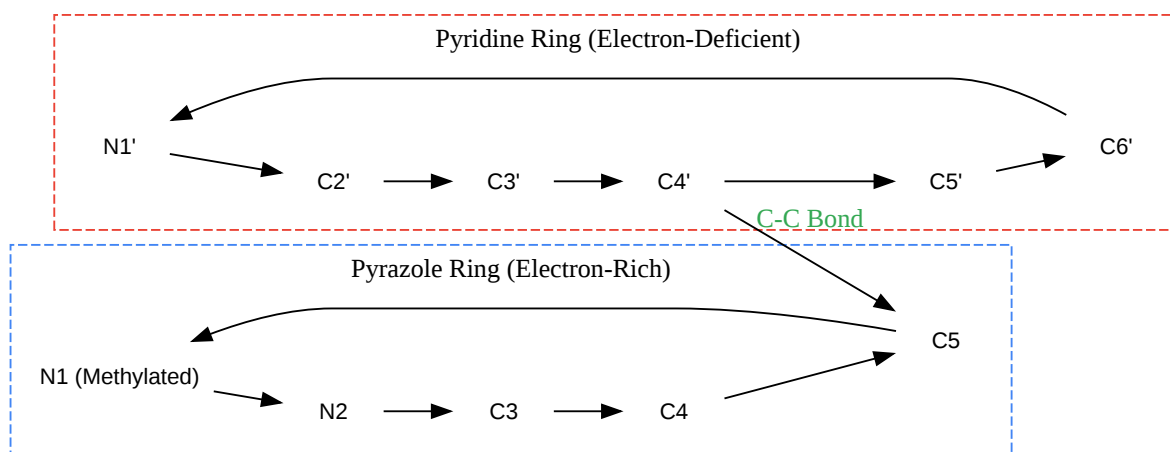
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	[4]
Molecular Weight	159.192 g/mol	[4]
Appearance	Typically a solid at room temperature.	[1]
Predicted pKa	4.74 ± 0.12 (for the pyridine nitrogen)	[5]
InChI Key	IDSXNIZCHUGIBD-UHFFFAOYSA-N	[4]

#### Spectroscopic Signature:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The methyl group on the pyrazole nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Aromatic protons will resonate in the downfield region (7.0-8.8 ppm).
- <sup>13</sup>C NMR:** The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each ring system.
- IR Spectroscopy:** The infrared spectrum will feature characteristic absorption bands for C-H stretching in the aromatic regions, C=N and C=C stretching vibrations from both heterocyclic rings, and C-N stretching frequencies.

## Molecular Structure and Reactivity Analysis

The reactivity of **4-(1-methyl-1H-pyrazol-5-yl)pyridine** is governed by the distinct electronic nature of its two constituent rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the pyrazole ring is considered an electron-rich aromatic system.

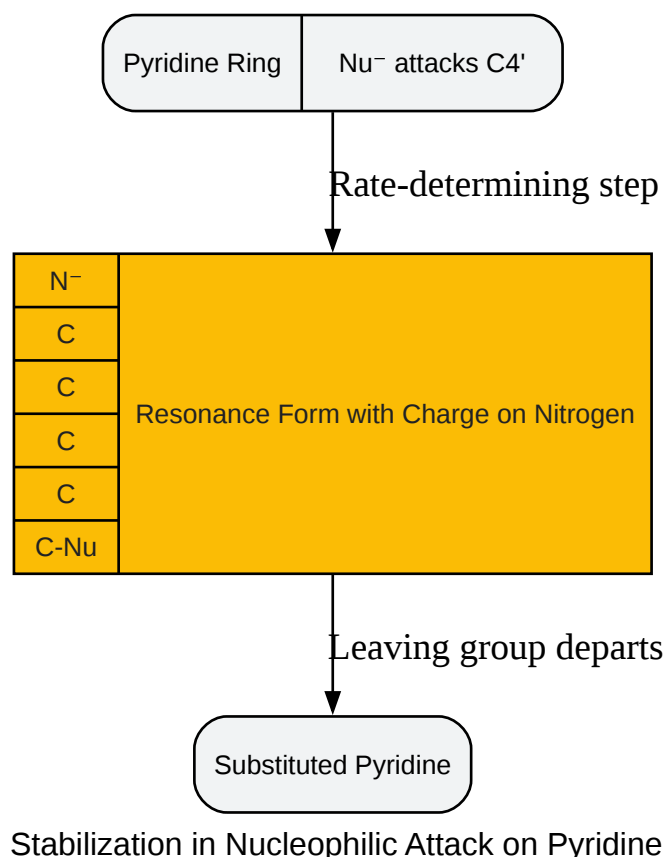


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Caption: Structure of **4-(1-methyl-1H-pyrazol-5-yl)pyridine**.

## Reactivity of the Pyridine Ring

- **Basicity and N-Alkylation:** The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making the molecule basic. It can readily react with acids to form pyridinium salts. This nitrogen can also act as a nucleophile, reacting with alkylating agents.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2' and C4' positions (ortho and para to the nitrogen).<sup>[6][7][8]</sup> An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.<sup>[6]</sup> While the C4' position is already substituted in the title compound, this principle is crucial when considering reactions of related halopyridines.



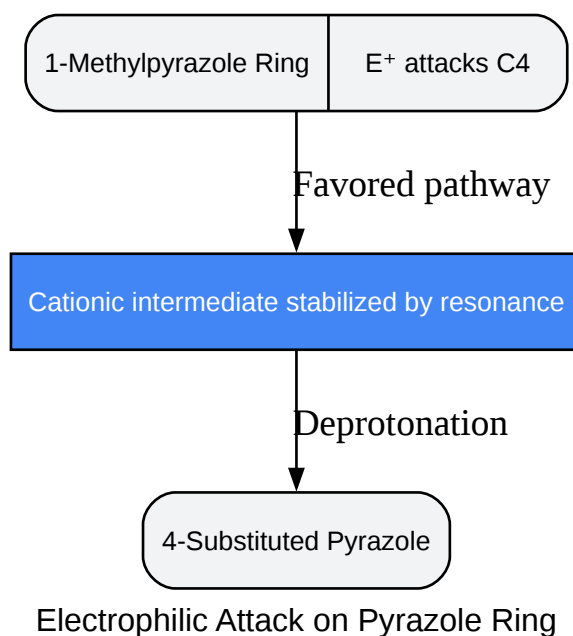
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Caption: Nucleophilic attack on the pyridine C4 position.

- Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic substitution. Reactions such as nitration or halogenation require harsh conditions and generally proceed at the C3' and C5' positions, avoiding the formation of intermediates with a positive charge adjacent to the already electron-deficient nitrogen.

## Reactivity of the Pyrazole Ring

- Electrophilic Aromatic Substitution (SEAr): In contrast to pyridine, the pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The preferred site of attack is the C4 position.<sup>[9][10]</sup> This regioselectivity is due to the electronic distribution within the ring; the C4 position has the highest electron density.<sup>[11]</sup> An electrophilic attack at C4 results in a more stable cationic intermediate compared to an attack at C3 or C5, as it avoids placing a positive charge on the carbon adjacent to the "pyridine-like" N2 nitrogen.<sup>[9]</sup>



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Caption: Electrophilic substitution on the pyrazole ring at C4.

- **N-Alkylation of Pyrazoles:** While the N1 position is already methylated in the title compound, the synthesis of such molecules often involves the N-alkylation of an unsubstituted pyrazole. This step can be challenging due to the potential for alkylation at either nitrogen, leading to regioisomers.<sup>[12]</sup> Modern synthetic methods, however, have been developed to achieve high N1-selectivity.<sup>[13][14][15][16]</sup>

## Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

A common and effective method for synthesizing the title compound involves the cyclocondensation of a pyridine-derived enaminone with methylhydrazine. This approach builds the pyrazole ring onto a pre-existing pyridine scaffold.

### Experimental Protocol: Synthesis from an Enaminone Precursor

This protocol is adapted from established literature procedures.<sup>[17]</sup>

#### Step 1: Reaction Setup

- To a 50 mL round-bottom flask, add (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g, 5.68 mmol).
- Add 25 mL of ethanol to the flask to dissolve the solid.
- Add methylhydrazine (0.32 mL, 6.25 mmol) to the solution.

#### Step 2: Reaction Execution

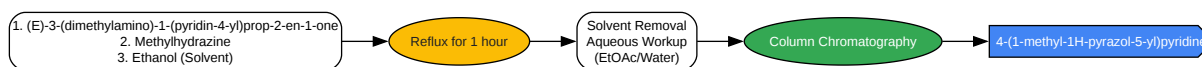
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
- Maintain the reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

#### Step 3: Workup and Isolation

- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
- Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.
- Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).
- Combine the organic phases.
- Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.

#### Step 4: Purification

- Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4-(1-methyl-1H-pyrazol-5-yl)pyridine**.



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Caption: Workflow for the synthesis of the title compound.

## Applications in Medicinal Chemistry

The 4-(pyrazol-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive core for designing enzyme inhibitors.

- **Kinase Inhibitors:** Derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases. For instance, 4-(pyrazol-3-yl)-pyridines have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative pathways.[2] The N-methylation of the pyrazole ring, as seen in the title compound, can be a strategic modification to reduce compound polarity and fine-tune binding affinity.[2]
- **Bioisosteric Replacement:** The pyrazolopyridine core is often considered a bioisostere of purine bases like adenine and guanine, making it a valuable template for designing inhibitors that target ATP-binding sites in enzymes.[3][18]

## Conclusion

**4-(1-methyl-1H-pyrazol-5-yl)pyridine** is a heterocycle with a rich and dichotomous chemical character. The electron-deficient pyridine ring favors nucleophilic reactions, while the electron-rich pyrazole ring is susceptible to electrophilic attack. This dual reactivity, combined with its utility as a pharmacologically relevant scaffold, makes it a molecule of great importance for synthetic and medicinal chemists. Understanding its properties and reaction mechanisms is key to leveraging its full potential in the development of novel chemical entities and therapeutic agents.

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